molecular formula C10H11N5O4 B8021378 methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate

methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylate

Cat. No.: B8021378
M. Wt: 265.23 g/mol
InChI Key: MAFUUSBNOBWDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate is a heterocyclic compound that features a bipyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate typically involves the formation of the bipyrazole core followed by the introduction of the nitro, ethyl, and carboxylate groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The esterification to form the carboxylate group can be achieved using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted bipyrazoles.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bipyrazole core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4/c1-3-13-6-8(15(17)18)9(12-13)14-5-7(4-11-14)10(16)19-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFUUSBNOBWDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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